1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)-
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Overview
Description
1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is known for its unique structure, which includes a propanol group and a diphenyl-oxazole moiety. It has gained attention in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- typically involves the reaction of 4,5-diphenyl-2-oxazole with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- undergoes various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydro-oxazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-2-oxazole: A precursor to 1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)-, known for its own biological activities.
1,3,4-Oxadiazole Derivatives: Compounds with similar structures and potential biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- is unique due to its specific combination of a propanol group and a diphenyl-oxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
20503-76-8 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C18H18N2O2/c21-13-7-12-19-18-20-16(14-8-3-1-4-9-14)17(22-18)15-10-5-2-6-11-15/h1-6,8-11,21H,7,12-13H2,(H,19,20) |
InChI Key |
BVGNTPPDHPKTMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NCCCO)C3=CC=CC=C3 |
Origin of Product |
United States |
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